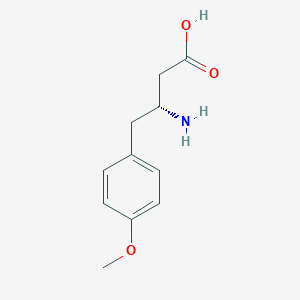

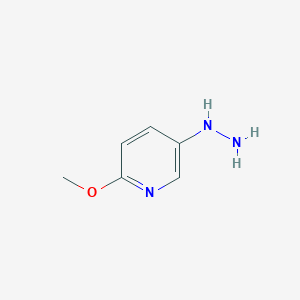

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as “(R)-3-amino-3-(p-methoxyphenyl)propionic acid” has been documented, demonstrating methods for obtaining enantiomerically pure β-amino acids. These processes often involve steps like acylation, annulation, coupling, cyclization, and various other chemical reactions to achieve the desired product with high enantiomeric excess (Lakner et al., 2003).

Molecular Structure Analysis

Structural investigations of compounds with similar functional groups reveal insights into their molecular configurations. Studies utilizing techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations offer detailed views on intermolecular interactions, contributing to our understanding of how substituents like the methoxy group influence molecular stability and behavior (Venkatesan et al., 2016).

Applications De Recherche Scientifique

Chemical and Metabolic Bioefficacy in Animal Nutrition

Research into the bioefficacy of methionine sources such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met) elucidates the chemical, metabolic, nutritional, and statistical aspects of bioefficacy, which are crucial for understanding the metabolic pathways and nutritional implications of related compounds like (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid in monogastric animals (Vázquez-Añón et al., 2017).

Carcinogen Metabolites and Biomarker Research

Studies on human urinary carcinogen metabolites offer insights into the metabolism and potential health implications of exposure to various compounds, including research on metabolites of specific carcinogens found in tobacco. This area of research is significant for understanding how related compounds, possibly including (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, metabolize and impact health (Hecht, 2002).

Advanced Oxidation Processes in Drug Degradation

The advanced oxidation processes (AOPs) for the degradation of pharmaceuticals, including acetaminophen, provide a framework for understanding the environmental persistence, degradation pathways, and potential environmental impacts of related compounds. Such research could guide the development of strategies for mitigating the environmental footprint of pharmaceuticals and related substances (Qutob et al., 2022).

Biotechnological Production and Biomedical Applications

The review on biomass-derived levulinic acid showcases the potential of using biomass to produce value-added chemicals and highlights the biomedical applications of such derivatives. This research domain is relevant for exploring the synthesis pathways and therapeutic applications of compounds like (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives (Zhang et al., 2021).

Hydrophilic Interaction Chromatography in Compound Analysis

Hydrophilic interaction chromatography (HILIC) is highlighted as a valuable method for the separation of polar, weakly acidic, or basic samples, which could be applicable to the analysis and separation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and related compounds. This technique's specificity and efficiency in analyzing such compounds are crucial for pharmacological and biochemical research (Jandera, 2011).

Safety And Hazards

The safety data sheet for “®-3-Amino-4-(4-methoxyphenyl)butanoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

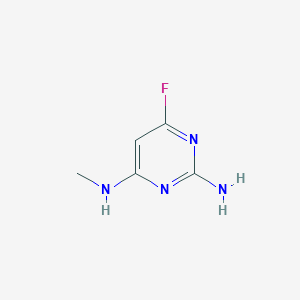

IUPAC Name |

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFFGGKZIKRIFE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250205 | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |

CAS RN |

177839-86-0 | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177839-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)